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molecular formula C11H20N2O B8408188 4-(2,2-Dimethylcyclopropanecarbonylamino)piperidine

4-(2,2-Dimethylcyclopropanecarbonylamino)piperidine

Cat. No. B8408188
M. Wt: 196.29 g/mol
InChI Key: YVJNHOZTUXBJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794378B2

Procedure details

An acetonitrile (5 ml) solution of the piperidine compound (23:R=2,2-dimethylcyclopropane) (50 mg, 0.25 mmol) obtained in the process 1 of example 15 was added with 2-(4-t-butoxycarbonylaminophenyl)ethanol paratoluensulfonate (57 mg, 0.31 mmol), sodium carbonate (32 mg, 0.31 mmol) and sodium iodide (2 mg), which was in turn heated and refluxed at 100° C. for 2 hours. The resultant was extracted with ethyl acetate, and further washed with water and saturated saline solution, dried and vacuum concentrated, and then separately purified with a silica gel TLC plate (chloroform, methanol), thus obtained a phenethylpiperidine compound (31 mg, 29%).
Name
2-(4-t-butoxycarbonylaminophenyl)ethanol paratoluensulfonate
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)CC1C(N[CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O.C1(C)C=CC(S(O[CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30](NC(OC(C)(C)C)=O)=[CH:29][CH:28]=2)(=O)=O)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[I-].[Na+].C(#N)C>[CH2:25]([N:11]1[CH2:10][CH2:9][CH2:8][CH2:13][CH2:12]1)[CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
2-(4-t-butoxycarbonylaminophenyl)ethanol paratoluensulfonate
Quantity
57 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC1=CC=C(C=C1)NC(=O)OC(C)(C)C)C
Name
Quantity
32 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2 mg
Type
catalyst
Smiles
[I-].[Na+]
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
CC1(C(C1)C(=O)NC1CCNCC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
EXTRACTION
Type
EXTRACTION
Details
The resultant was extracted with ethyl acetate
WASH
Type
WASH
Details
further washed with water and saturated saline solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
vacuum concentrated
CUSTOM
Type
CUSTOM
Details
separately purified with a silica gel TLC plate (chloroform, methanol)

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 31 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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